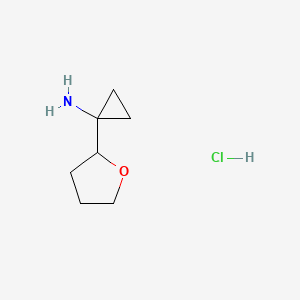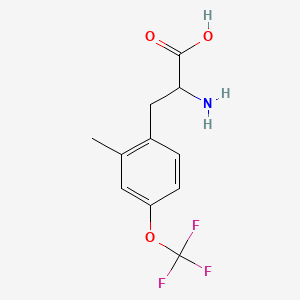
2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine
説明
“2-Methyl-4-(trifluoromethoxy)phenylboronic acid” is a compound with the molecular formula C8H8BF3O3 . It’s a type of boronic acid, which are compounds known for their wide range of applications . The introduction of a fluorine atom directly to the aromatic ring or to its substituents usually increases the Lewis acidity of these compounds, which is important in terms of their applications as well as stability .
Synthesis Analysis
A general procedure for the synthesis of trifluoromethoxylated products involves the use of alkyl halides and (E)-O-trifluoromethyl-4-tert-butyl-benzaldoximes . This reaction occurs in a N2 glovebox .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(trifluoromethoxy)phenylboronic acid” has been determined by single crystal XRD method . Hydrogen bonded dimers are the basic structural motives of the investigated molecules in the solid state . In the case of the ortho isomer, an intramolecular hydrogen bond with the -OCF3 group is additionally formed .
Chemical Reactions Analysis
The extreme electronegativity of the fluorine substituent induces a strong withdrawing inductive effect, whereas the resonance effect of its lone-pair electrons allows the fluorine atom to be considered as a π-electron donor as well .
Physical And Chemical Properties Analysis
The compound “2-Methyl-4-(trifluoromethoxy)phenylboronic acid” has a molecular weight of 219.96 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 .
科学的研究の応用
Impact of Phenylalanine Derivatives on Food Toxicants
- Role in Food Processing Toxicants : A study discussed how lipid oxidation and the Maillard reaction, involving phenylalanine, contribute to the formation and fate of food toxicants, such as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which is a processing-related toxicant. This illustrates the complex interactions phenylalanine derivatives can have in food chemistry and potential implications for food safety and processing technologies (Zamora & Hidalgo, 2015).
Applications in Sensor and Biosensor Development
- Electrochemical Detection of Amino Acids : Research on sensors and biosensors modified with conducting polymers and molecularly imprinted polymers for the detection of amino acids, including phenylalanine, highlights the interdisciplinary nature of this field. Such devices have potential applications in medicine, pharmacy, and environmental monitoring, showcasing the versatile use of phenylalanine derivatives in developing advanced sensing technologies (Dinu & Apetrei, 2022).
Exploring the Pathogenesis of Phenylketonuria (PKU)
- Advancements in PKU Research : A critical review of experimental progress in phenylketonuria over 15 years provided insights into developing models for studying the pathogenesis and treatment of PKU. This includes the exploration of phenylalanine and its analogs' roles in understanding and managing PKU, suggesting a continual interest in the metabolic pathways and therapeutic approaches involving phenylalanine derivatives (Vorhees, Butcher, & Berry, 1981).
Safety And Hazards
While specific safety and hazard information for “2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine” is not available, it’s generally recommended to avoid all personal contact, including inhalation, when handling similar compounds . Use of protective clothing, gloves, safety glasses, and a dust respirator is advised . These compounds should be used only under a chemical fume hood .
将来の方向性
特性
IUPAC Name |
2-amino-3-[2-methyl-4-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-6-4-8(18-11(12,13)14)3-2-7(6)5-9(15)10(16)17/h2-4,9H,5,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJFIIFTOPDUEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



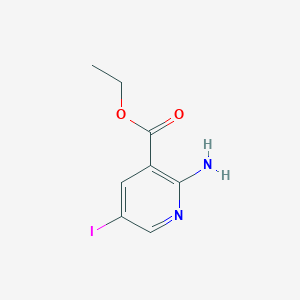
![1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B1405117.png)

![4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B1405119.png)
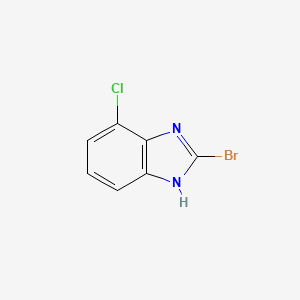
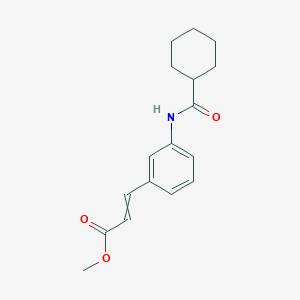
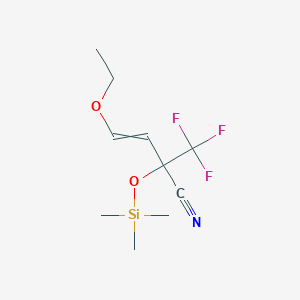
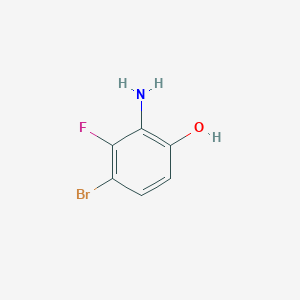
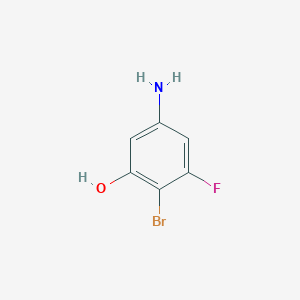


![6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride](/img/structure/B1405133.png)
![(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid](/img/structure/B1405135.png)
